molecular formula C18H22N4O5S B2555424 N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 900010-02-8

N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2555424
CAS No.: 900010-02-8
M. Wt: 406.46
InChI Key: WZOVNZFDYAUXOQ-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex molecule featuring a fused thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and an ethanediamide (oxalamide) linker bonded to a 2,2-dimethoxyethyl moiety.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-25-12-6-4-11(5-7-12)22-16(13-9-28-10-14(13)21-22)20-18(24)17(23)19-8-15(26-2)27-3/h4-7,15H,8-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOVNZFDYAUXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key structural motifs are compared below with three related molecules from the evidence:

Compound Name Core Heterocycle Substituents Key Functional Groups
N-(2,2-dimethoxyethyl)-N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazole 4-Methoxyphenyl, 2,2-dimethoxyethyl Ethanediamide, methoxy, dimethoxyethyl
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide Pyrazole + thiophene 4-Methylphenoxy, thienylmethyl Acetamide, methylphenoxy
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo[3,2-b]triazole 4-Fluorophenyl, 4-methoxyphenyl Ethanediamide, fluoro, methoxy

Key Observations :

  • Heterocyclic Cores: The thieno[3,4-c]pyrazole core in the main compound is distinct from the pyrazole-thiophene hybrid in the cooling agent (–2) and the thiazolo-triazole system in the fluorophenyl derivative (). Fused heterocycles often enhance thermal stability and binding specificity in bioactive molecules .
  • Substituent Effects: The 4-methoxyphenyl group in the main compound and ’s fluorophenyl derivative highlights the role of electron-donating (methoxy) vs. electron-withdrawing (fluoro) groups in modulating reactivity and target interactions. The dimethoxyethyl group in the main compound may improve solubility compared to the methylphenoxy group in ’s cooling agent .
  • In contrast, the acetamide linker in ’s compound is simpler and less polar .

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